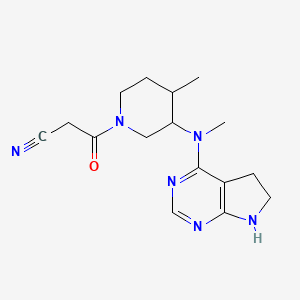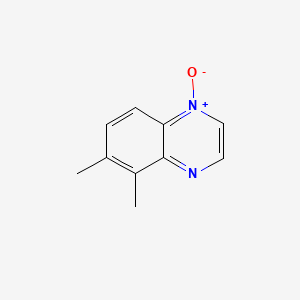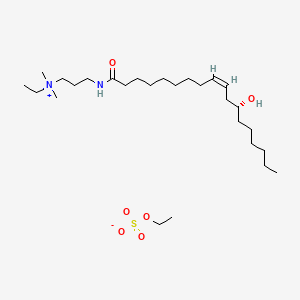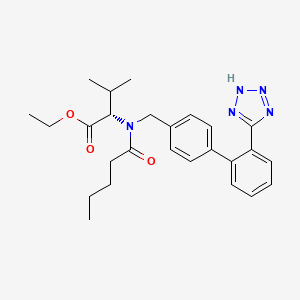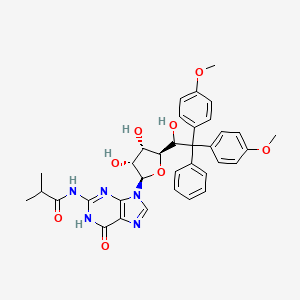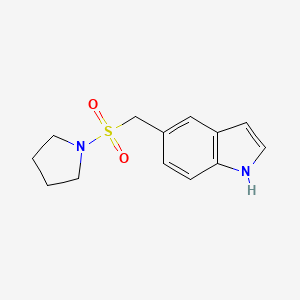
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole, also known as 5-PMSI, is a synthetic compound derived from indole, a heterocyclic aromatic organic compound found in plants and animals. 5-PMSI is a highly versatile compound that has a wide range of applications in scientific research, ranging from drug design to organic synthesis.
Aplicaciones Científicas De Investigación
Pharmacological Evaluation as 5-HT6 Receptor Ligands : A study by Nirogi et al. (2011) synthesized and tested derivatives of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole for their binding affinity to 5-HT(6) receptors, a target relevant in cognitive disorders. Some compounds displayed potent binding affinity, with the lead compound showing excellent in vitro affinity and activity in animal models of cognition (Nirogi et al., 2011).
High Affinity Human 5-HT(1B/1D) Ligands : Egle et al. (2004) prepared derivatives of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, identifying high-affinity ligands for the human 5-HT(1B/1D) receptors (Egle et al., 2004).
Anticonvulsant Activity of Derivatives : Research by Sorokina et al. (2007) synthesized a range of pyrrolo[3,4b]indole derivatives from pyrrolidine-2,4-dione (tetramic acid), with some exhibiting anticonvulsant activity (Sorokina et al., 2007).
5-HT6 Receptor Agonists and Antagonists : Cole et al. (2005) identified 5-Arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles as high-affinity 5-HT(6) receptor ligands, with some enantiomers showing potent agonist and antagonist activities (Cole et al., 2005).
Characterization of Derivatives Via Synthesis Methods : A study by Mogulaiah et al. (2018) focused on synthesizing novel derivatives of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid, characterizing them using various spectroscopic methods (Mogulaiah et al., 2018).
Anti-ulcerogenic Effects : Su et al. (2017) investigated the protective potential of a novel compound KFP-H008 against ethanol-induced gastric ulcer, finding its efficacy and underlying mechanism through the p38 MAPK/NF-κB pathway (Su et al., 2017).
Applications as Catalysts in Synthesis : Singh et al. (2017) designed palladacycles from bi- and tridentate ligands with an indole core, exploring their structure and applications as catalysts in various chemical reactions (Singh et al., 2017).
Novel Pure Estrogen Antagonists : A study by von Angerer et al. (1990) synthesized 1-(omega-aminoalkyl)-5-hydroxy-2-(4-hydroxyphenyl)indoles, identifying some as nonsteroidal pure antiestrogens (von Angerer et al., 1990).
Development of Potassium-Competitive Acid Blocker : Arikawa et al. (2012) synthesized pyrrole derivatives, including TAK-438, as potent potassium-competitive acid blockers for treating acid-related diseases (Arikawa et al., 2012).
Corrosion Inhibitors for Mild Steel : Verma et al. (2016) investigated the efficacy of 3-amino alkylated indoles, including 3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole, as corrosion inhibitors for mild steel in acidic conditions (Verma et al., 2016).
Propiedades
IUPAC Name |
5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17,15-7-1-2-8-15)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWRPBNTGXXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Pyrrolidin-1-ylsulfonyl)methyl)-1H-indole | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)

